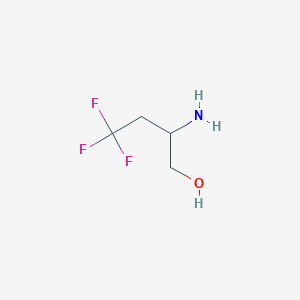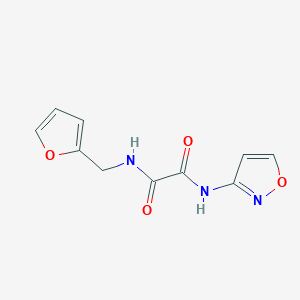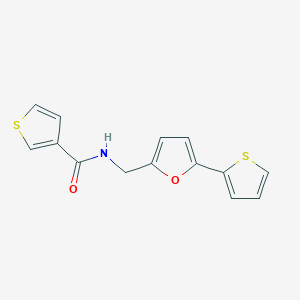
2-amino-4,4,4-trifluoro-1-Butanol
概述
描述
2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound with the molecular formula C4H8F3NO. This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butanol backbone. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
作用机制
Target of Action
It is known that enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally similar to 2-amino-4,4,4-trifluoro-1-butanol, are in great demand as bioisosteres of leucine moiety in drug design . This suggests that this compound may interact with targets that also interact with leucine or its derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,4,4-trifluoro-1-Butanol can be achieved through several methods. One common approach involves the alkylation of a glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. This reaction forms a Ni(II) complex, which is subsequently disassembled to yield the desired product .
Industrial Production Methods
For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated Ni(II) complex is then disassembled to reclaim the chiral auxiliary and produce this compound .
化学反应分析
Types of Reactions
2-amino-4,4,4-trifluoro-1-Butanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-amino-4,4,4-trifluoro-1-Butanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-1-butanol: Similar structure but lacks the amino group.
4,4,4-Trifluoro-2-methyl-1-butanol: Contains a methyl group instead of an amino group.
2-amino-4,4,4-trifluorobutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group .
Uniqueness
2-amino-4,4,4-trifluoro-1-Butanol is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical properties, making it a versatile compound in various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity for further chemical modifications .
属性
IUPAC Name |
2-amino-4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRIDDDXXMMLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622046.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/new.no-structure.jpg)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2622051.png)
![4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2622053.png)

![2-(2-methylphenyl)-5-(3-methylphenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2622055.png)
![N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2622057.png)


![5-[[(6-Methylsulfanylpyridine-3-carbonyl)amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2622061.png)
![ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-](/img/structure/B2622066.png)
![(3Z)-1-benzyl-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2622067.png)
